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Compound of Interest

Compound Name: n-(prop-2-yn-1-yl)acetamide

Cat. No.: B1361587

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound N-(prop-2-yn-1-yl)acetamide (also known as N-propargylacetamide). Due to the
limited availability of published experimental spectra for this specific molecule, this document
combines predicted data from reliable sources with established spectroscopic principles to offer
a detailed characterization. The information herein is intended to support research and
development activities where this compound is of interest.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for N-(prop-2-yn-1-yl)acetamide.
It is important to note that while the mass spectrometry data is based on predictions from
established databases, the NMR and IR data are largely predictive, based on the analysis of
functional groups and comparison with similar structures.

Table 1: *"H NMR Spectroscopic Data (Predicted)
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Chemical Shift (5, o Coupling Constant
Protons Multiplicity

ppm) (3, Hz)
-C=CH ~22 Triplet (t) ~25

_ J(H-H) = 5.0, J(H-
-NH-CH2-C=CH ~4.0 Doublet of triplets (dt)
C=CH)=25

-NH- ~6.0 Broad singlet
CHs-C(0)- ~2.0 Singlet (s)

Disclaimer: The *H NMR data are predicted based on typical chemical shifts for similar
functional groups. Experimental verification is recommended.

- 13 i
Carbon Chemical Shift (o, ppm)
CH3-C(0)- ~ 23
-NH-CH-C=CH ~ 29
-C=CH ~ 80
-C=CH ~72
-C(0)- ~170

Disclaimer: The 3C NMR data are predicted based on typical chemical shifts for similar
functional groups. Experimental verification is recommended.

Table 3: IR Spectroscopic Data (Predicted)
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Functional Group Absorption Range (cm~?) Intensity

N-H Stretch 3300 - 3500 Medium

C=C-H Stretch 3250 - 3350 Strong, sharp
C-H Stretch (sp3) 2850 - 3000 Medium

C=C Stretch 2100 - 2260 Weak to medium
C=0 Stretch (Amide I) 1630 - 1695 Strong

N-H Bend (Amide II) 1510 - 1570 Medium

Disclaimer: The IR data are predicted based on characteristic absorption frequencies of the
functional groups present. Experimental verification is recommended.

Adduct mlz
[M+H]* 98.0600
[M+Na]* 120.0419
[M+K]* 136.0159
[M+NHa]* 115.0865

Data Source: Predicted data from PubChem CID 13865959.[1]

Experimental Protocols

As specific experimental protocols for the acquisition of spectroscopic data for N-(prop-2-yn-1-
yl)acetamide are not readily available, the following sections describe general methodologies
for obtaining NMR, IR, and MS spectra for a small organic molecule of this type.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of N-(prop-2-yn-1-yl)acetamide would be dissolved in a deuterated solvent, typically
chloroform-d (CDCIs) or dimethyl sulfoxide-de (DMSO-de), at a concentration of approximately
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5-10 mg/mL. A small amount of tetramethylsilane (TMS) would be added as an internal
standard (& = 0.00 ppm). Both *H and 3C NMR spectra would be acquired on a high-field NMR
spectrometer (e.g., 400 or 500 MHz for tH). For the *H NMR spectrum, standard acquisition
parameters would be used. For the 3C NMR spectrum, a proton-decoupled sequence would be
employed to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

The IR spectrum of N-(prop-2-yn-1-yl)acetamide, if it is a solid, would typically be obtained
using the KBr pellet method. A small amount of the sample would be finely ground with dry
potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, if the sample
is a liquid or can be dissolved in a suitable solvent (e.g., chloroform), a spectrum could be
obtained using a liquid cell or as a thin film between salt plates (e.g., NaCl or KBr). The
spectrum would be recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically
over the range of 4000 to 400 cm™~1,

Mass Spectrometry (MS)

For a relatively small and volatile molecule like N-(prop-2-yn-1-yl)acetamide, mass
spectrometry could be performed using various ionization techniques. Electron lonization (El)
would provide information on the molecular weight and fragmentation pattern. For this, the
sample would be introduced into the mass spectrometer, often via a gas chromatograph (GC-
MS), and bombarded with a high-energy electron beam. Alternatively, soft ionization techniques
such as Electrospray lonization (ESI) or Chemical lonization (Cl) could be used to primarily
determine the molecular weight with minimal fragmentation. For ESI, the sample would be
dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ESI source.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
synthesized chemical compound.
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Caption: General workflow for spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of N-(prop-2-yn-1-yl)acetamide: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1361587#spectroscopic-data-nmr-ir-ms-of-n-prop-2-
yn-1-yl-acetamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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